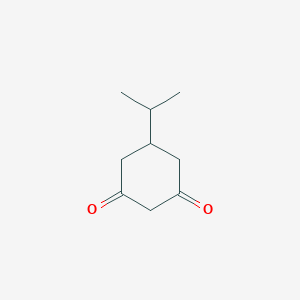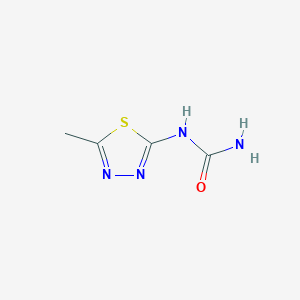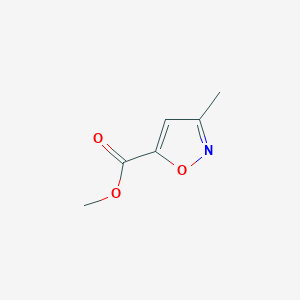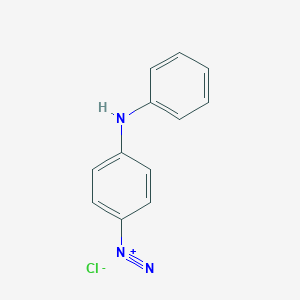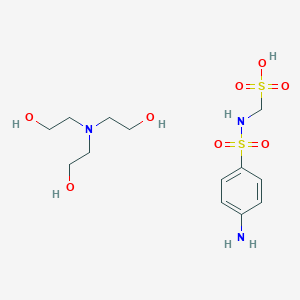
Solupront
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solupront is a chemical compound that has been widely used in scientific research applications. It is a synthetic compound that has been designed to mimic the effects of natural compounds found in the human body. The compound has been synthesized using a specific method, which has been perfected over the years. Solupront has been found to have a wide range of biochemical and physiological effects, which have made it a popular choice for research purposes.
Mécanisme D'action
The mechanism of action of Solupront is complex and involves multiple pathways in the body. The compound has been found to interact with various receptors and enzymes in the body, which can modulate various physiological processes. Solupront has been found to have anti-inflammatory, immunomodulatory, and anti-tumor effects, which have made it a popular choice for research purposes.
Effets Biochimiques Et Physiologiques
Solupront has been found to have a wide range of biochemical and physiological effects. The compound has been found to modulate various signaling pathways in the body, which can affect various physiological processes. Solupront has been found to have anti-inflammatory effects, which can reduce the severity of inflammatory diseases. The compound has also been found to have immunomodulatory effects, which can enhance the immune response. Solupront has also been found to have anti-tumor effects, which have made it a popular choice for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
Solupront has several advantages and limitations for lab experiments. The compound has a high degree of purity and quality, which makes it ideal for research purposes. Solupront is also relatively easy to synthesize, which makes it readily available for research purposes. However, Solupront has some limitations, including its potential toxicity and the need for careful handling in the lab.
Orientations Futures
There are several future directions for Solupront research. The compound has shown promising results in various preclinical studies, which have made it a potential candidate for clinical trials. Solupront has also been found to have potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Further research is needed to fully understand the potential of Solupront and its mechanism of action in the body.
Conclusion:
In conclusion, Solupront is a synthetic compound that has been widely used in scientific research applications. The compound has a wide range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-tumor effects. Solupront has several advantages and limitations for lab experiments, and there are several future directions for research. Further research is needed to fully understand the potential of Solupront and its mechanism of action in the body.
Méthodes De Synthèse
The synthesis of Solupront involves a specific chemical process that has been developed over the years. The process involves the use of various chemicals and solvents, which are combined in a specific order to produce the final compound. The synthesis method has been optimized to ensure that the final product is of high purity and quality.
Applications De Recherche Scientifique
Solupront has been used extensively in scientific research applications. The compound has been found to have a wide range of effects on the human body, which have made it a popular choice for research purposes. Solupront has been used to study various physiological and biochemical processes in the body, including the regulation of inflammation, immune response, and cell signaling.
Propriétés
Numéro CAS |
127-81-1 |
|---|---|
Nom du produit |
Solupront |
Formule moléculaire |
C13H25N3O8S2 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
[(4-aminophenyl)sulfonylamino]methanesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H10N2O5S2.C6H15NO3/c8-6-1-3-7(4-2-6)16(13,14)9-5-15(10,11)12;8-4-1-7(2-5-9)3-6-10/h1-4,9H,5,8H2,(H,10,11,12);8-10H,1-6H2 |
Clé InChI |
PBJVVSIWWBZKBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCS(=O)(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NCS(=O)(=O)O.C(CO)N(CCO)CCO |
Autres numéros CAS |
127-81-1 |
Synonymes |
4-aminobenzenesulfonylaminomethane sulfonic acid, triethanolamine salt Solupront |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



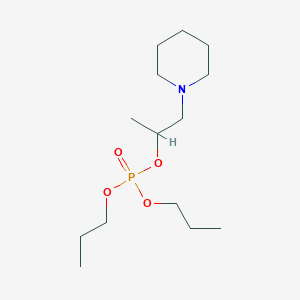

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
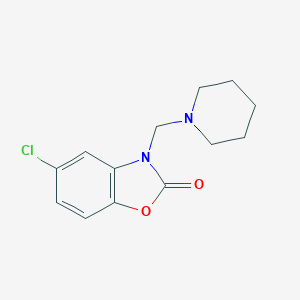
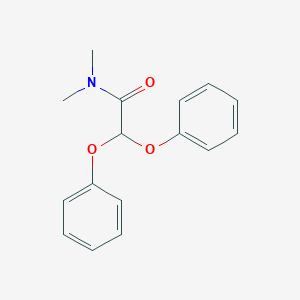
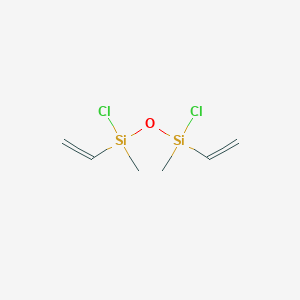
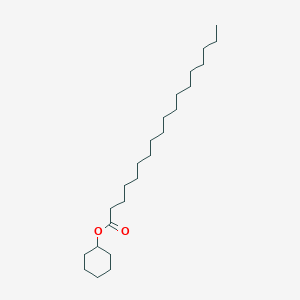
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
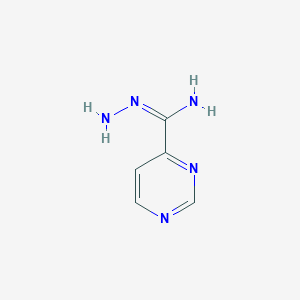
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
